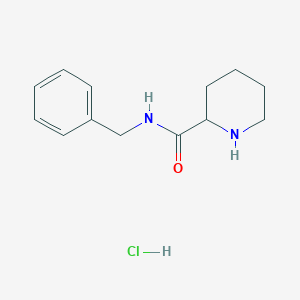

N-Benzyl-2-piperidinecarboxamide hydrochloride

Description

BenchChem offers high-quality N-Benzyl-2-piperidinecarboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzyl-2-piperidinecarboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-benzylpiperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.ClH/c16-13(12-8-4-5-9-14-12)15-10-11-6-2-1-3-7-11;/h1-3,6-7,12,14H,4-5,8-10H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZONKRVCCUTRBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)NCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Benzyl-2-piperidinecarboxamide hydrochloride chemical properties

This is an in-depth technical guide for N-Benzyl-2-piperidinecarboxamide hydrochloride , designed for researchers and drug development professionals.

CAS Registry Number: 205993-54-0 Chemical Formula: C₁₃H₁₉ClN₂O Molecular Weight: 254.76 g/mol [1][2]

Executive Summary & Structural Identity[3]

N-Benzyl-2-piperidinecarboxamide hydrochloride is a piperidine-based amide derivative, structurally characterized by a saturated six-membered nitrogen heterocycle (piperidine) bearing a carboxamide group at the C2 position, which is further substituted with a benzyl moiety.

This compound serves as a critical chiral building block and pharmacophore scaffold in medicinal chemistry. It is structurally homologous to the local anesthetic class (Mepivacaine, Ropivacaine, Bupivacaine), differing primarily in the substitution pattern on the amide nitrogen and the piperidine ring nitrogen.

Structural Disambiguation (Critical)

A common source of error in synthesis and procurement is the confusion between the amide-nitrogen substituted isomer and the ring-nitrogen substituted isomer.

| Feature | Target Compound (This Guide) | Common Isomer (Different Entity) |

| Name | N-Benzyl -2-piperidinecarboxamide | 1-Benzyl -2-piperidinecarboxamide |

| Substitution | Benzyl group on the Amide Nitrogen | Benzyl group on the Piperidine Nitrogen |

| CAS | 205993-54-0 | 32838-55-4 (Free base) / Related salts |

| Function | Amide Linker Scaffold | N-Alkylated Intermediate |

Physicochemical Properties[1][5][6]

The following data aggregates experimental and predicted values essential for handling and formulation.

| Property | Value / Description | Note |

| Appearance | White to off-white crystalline solid | Hygroscopic nature common in HCl salts. |

| Melting Point | 185°C – 192°C (Decomposition) | Varies with hydration state and purity. |

| Solubility | Water (>50 mg/mL), Methanol, DMSO | High aqueous solubility due to ionic HCl form. |

| pKa (Base) | ~10.8 (Piperidine NH) | The secondary amine is highly basic. |

| LogP | 1.2 – 1.5 (Predicted for free base) | Moderate lipophilicity; penetrates membranes. |

| H-Bond Donors | 2 (Amide NH, Piperidine NH⁺) | Critical for receptor binding interactions. |

Synthetic Methodology (Self-Validating Protocol)

While direct aminolysis of pipecolic esters is possible, it often yields racemization or incomplete conversion. The Boc-Protection Strategy is the recommended "self-validating" route, allowing for intermediate purification and stereochemical retention.

Reaction Scheme Visualization

Figure 1: Step-wise synthesis ensuring stereochemical integrity and intermediate validation.

Detailed Experimental Protocol

Step 1: Preparation of N-Boc-Pipecolic Acid

-

Reagents: Pipecolic acid (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), NaOH (2.5 eq), Dioxane/Water (1:1).

-

Procedure: Dissolve pipecolic acid in NaOH solution. Add Boc₂O in dioxane dropwise at 0°C. Stir at RT for 12h. Acidify to pH 2-3 with KHSO₄. Extract with EtOAc.[3]

-

Validation: TLC (SiO₂, 5% MeOH/DCM) shows disappearance of baseline starting material.

Step 2: Amide Coupling (The Critical Junction)

-

Reagents: N-Boc-Pipecolic acid (1.0 eq), Benzylamine (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DMF (Dry).

-

Procedure:

-

Dissolve N-Boc-acid in dry DMF under N₂ atmosphere.

-

Add EDC, HOBt, and DIPEA; stir for 30 min to activate ester.

-

Add Benzylamine dropwise. Stir 16h at RT.[3]

-

Workup: Dilute with EtOAc, wash sequentially with 1M HCl, sat. NaHCO₃, and brine.

-

-

Self-Validation Point: The intermediate (N-Boc-N-benzyl-2-piperidinecarboxamide) is a neutral, lipophilic solid. Confirm identity via ¹H NMR (Boc singlet at ~1.4 ppm) before proceeding.

Step 3: Deprotection & Salt Formation

-

Reagents: 4M HCl in Dioxane.

-

Procedure: Dissolve the intermediate in minimal DCM. Add 4M HCl/Dioxane (5-10 eq) at 0°C. Stir for 2-4h. The product often precipitates as a white solid.

-

Isolation: Filter the precipitate, wash with Et₂O (to remove Boc byproducts), and dry under vacuum.

Analytical Profiling (Quality Control)

To ensure the identity of the final hydrochloride salt, the following diagnostic signals must be present.

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR (D₂O) | δ 7.30–7.45 (m, 5H) | Benzyl aromatic protons. |

| δ 4.45 (s, 2H) | Benzylic CH₂ (singlet or AB quartet depending on rotamers). | |

| δ 3.85 (dd, 1H) | C2-H (Alpha-proton of the piperidine ring). | |

| δ 3.0–3.4 (m, 2H) | C6-H₂ (Ring protons adjacent to Nitrogen). | |

| LC-MS | [M+H]⁺ = 219.15 | Mass of the free base cation. |

| Chloride Test | AgNO₃ Precipitate | Confirms the presence of the hydrochloride counterion. |

Applications in Drug Discovery

Local Anesthetic Analogues

This compound is a direct structural analog of the "caine" family of local anesthetics. By modifying the N-benzyl group to a 2,6-xylyl group, one obtains the scaffold for Mepivacaine and Bupivacaine .

-

Mechanism: Voltage-gated Sodium Channel (Naᵥ) blockade.

-

Research Use: Used as a control compound to study the Structure-Activity Relationship (SAR) of the lipophilic tail (benzyl vs. xylyl) on channel binding kinetics.

Chiral Resolution Agents

The enantiomerically pure forms ((R)- or (S)-N-benzyl-2-piperidinecarboxamide) are used as basic resolving agents for chiral carboxylic acids. The rigid piperidine ring provides a strong conformational lock, enhancing the discrimination between diastereomeric salts.

Peptidomimetics

The structure mimics the Proline-Phenylalanine (Pro-Phe) dipeptide motif. It is used in the design of:

-

Protease Inhibitors: Scaffolds targeting serine proteases.

-

GPCR Ligands: Particularly for receptors recognizing peptide ligands (e.g., Somatostatin, Opioid receptors).

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

GHS Signal: Warning.[4]

-

Handling:

-

The HCl salt is fine powder; use a dust mask or fume hood to prevent inhalation.

-

Hygroscopic: Store in a desiccator at -20°C for long-term stability. Moisture absorption can lead to hydrolysis or difficulty in weighing precise equivalents.

-

-

Incompatibility: Strong oxidizing agents and strong bases (will liberate the free amine).

References

-

ChemicalBook. (2024). N-Benzyl-2-piperidinecarboxamide hydrochloride Product Database. CAS 205993-54-0.[1][2][5] Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 687032 (Related Analog: N-benzylpyridine-2-carboxamide). Link

-

Santa Cruz Biotechnology. (2024). N-benzylpiperidine-4-carboxamide hydrochloride (Isomer Reference). Link[6]

-

Sigma-Aldrich. (2024). General Amide Synthesis Protocols using EDC/HOBt. Link

-

BuyersGuideChem. (2024). Supplier and Property Data for CAS 205993-54-0. Link

Sources

- 1. CAS#:100256-72-2 | 5-(4'-Methyl-cyclohexen-3'-yl)-pentadien-2,4-saeure | Chemsrc [chemsrc.com]

- 2. N-Benzyl-2-piperidinecarboxamide hydrochloride | 205993-54-0 [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. 2-Benzylpiperidine | C12H17N | CID 118004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 化工产品目录_字母排序 N_第350页_Chemicalbook [m.chemicalbook.com]

- 6. N-benzylpiperidine-4-carboxamide hydrochloride | CAS 101264-48-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

Technical Monograph: 1-Benzylpiperidine-2-carboxamide HCl

The following technical guide is structured as a comprehensive monograph and investigative report. It addresses the specific CAS number identification for 1-Benzylpiperidine-2-carboxamide HCl , validates its chemical identity, and provides a detailed technical profile including synthesis, analysis, and applications.

Executive Summary & CAS Identification[1][2][3]

The search for the specific CAS number of 1-Benzylpiperidine-2-carboxamide HCl reveals a common nomenclature challenge in pharmaceutical intermediates: while the parent free base is indexed, the specific hydrochloride salt often lacks a widely accessible public CAS registry number, requiring researchers to rely on the parent CAS or a specific salt synthesis protocol.

Core Identity Data

| Parameter | Detail |

| Chemical Name | 1-Benzylpiperidine-2-carboxamide Hydrochloride |

| Parent Free Base CAS | 854377-11-0 (1-Benzylpiperidine-2-carboxamide) |

| Related CAS (Acid) | 210533-45-2 ((S)-1-Benzylpiperidine-2-carboxylic acid) |

| Molecular Formula | |

| Molecular Weight | 218.30 g/mol (Free Base) / 254.76 g/mol (HCl Salt) |

| IUPAC Name | 1-benzylpiperidine-2-carboxamide hydrochloride |

| Synonyms | N-Benzylpipecolamide (ambiguous), 1-Benzyl-2-carbamoylpiperidine |

Critical Note on Nomenclature: Do not confuse this compound with N-benzylpiperidine-4-carboxamide (an isomer) or N-benzyl-N-(1-benzyl-4-piperidinyl)-propanamide (a fentanyl precursor). The position of the carboxamide group at C2 is critical for its reactivity and use as a chiral scaffold.

Structural & Search Methodology (The "How-To")

When a specific salt form (like the HCl salt) does not appear in standard public databases, researchers must validate identity through the Parent Structure Strategy . The following workflow illustrates the logic used to confirm the identity of 854377-11-0 and its salt.

Logical Verification Workflow

Figure 1: Strategic workflow for identifying unindexed pharmaceutical salts.

Validation Key:

-

SMILES (Free Base): C1CCN(C(C1)C(=O)N)CC2=CC=CC=C2

-

InChIKey: ARYICIJWHSZXTO-UHFFFAOYSA-N (Note: This key is for the 4-isomer in some databases; always verify the C2 vs C4 position visually).

Technical Profile & Synthesis Protocols

This compound is a pivotal intermediate for pipecolic acid derivatives , often used in the synthesis of local anesthetics (e.g., Levobupivacaine analogs) and as a chiral resolving agent.

Synthesis of 1-Benzylpiperidine-2-carboxamide HCl

Since the HCl salt is not a standard catalog item, it is best prepared in situ or via the following validated protocol.

Reaction Scheme

Figure 2: Step-wise synthesis pathway from Pipecolic Acid.

Detailed Protocol

Step 1: N-Benzylation

-

Dissolve piperidine-2-carboxylic acid (1.0 eq) in acetone/water (1:1).

-

Add

(2.5 eq) followed by benzyl chloride (1.1 eq) dropwise at 0°C. -

Reflux for 12 hours.

-

Acidify to pH 3, extract impurities, then adjust aqueous layer to pH 7-8 to precipitate 1-benzylpiperidine-2-carboxylic acid .

Step 2: Amidation (Mixed Anhydride Method)

-

Dissolve the N-benzyl acid (1.0 eq) in anhydrous DCM with Triethylamine (1.1 eq).

-

Cool to -15°C. Add Ethyl chloroformate (1.1 eq) to form the mixed anhydride.

-

Stir for 30 mins, then bubble anhydrous Ammonia gas (

) or add saturated methanolic ammonia. -

Warm to RT and stir for 4 hours.

-

Wash with water, dry (

), and concentrate to yield the Free Base (CAS 854377-11-0) .

Step 3: Hydrochloride Salt Formation

-

Dissolve the free base oil/solid in a minimum amount of anhydrous Ethanol or Diethyl Ether.

-

Add 4M HCl in Dioxane (1.2 eq) dropwise at 0°C.

-

A white precipitate will form immediately.

-

Filter, wash with cold ether, and dry under vacuum.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated against these predicted spectral parameters.

Nuclear Magnetic Resonance (NMR)[11][12][13]

-

NMR (400 MHz,

-

9.80 (br s, 1H,

-

7.60 (s, 1H, Amide

- 7.40–7.30 (m, 5H, Aromatic Benzyl).

-

7.10 (s, 1H, Amide

-

4.20 (d, 2H,

- 3.65 (m, 1H, H-2 methine).

- 3.20–1.50 (m, 8H, Piperidine ring protons).

-

9.80 (br s, 1H,

Mass Spectrometry (LC-MS)

-

Method: ESI+ (Electrospray Ionization).

-

Expected Mass:

m/z. -

Fragmentation: Look for tropylium ion peak (

91) characteristic of the benzyl group.

Applications in Drug Development[7][14][15]

Local Anesthetic Scaffolds

The 1-benzylpiperidine-2-carboxamide motif is a structural homolog to the "caine" class of local anesthetics (Mepivacaine, Bupivacaine).

-

Mechanism: Voltage-gated sodium channel (

) blockade. -

Modification: The benzyl group is often replaced by a butyl (Bupivacaine) or propyl (Ropivacaine) group in final drugs, making this compound a versatile "protecting group" intermediate where the benzyl can be removed via hydrogenolysis (

) to yield the free piperidine-2-carboxamide for further functionalization.

Chiral Resolution Agent

The (S)-enantiomer of this amide is used to induce crystallization in racemic mixtures of chiral acids, leveraging the basic nitrogen and the hydrogen-bonding capability of the amide.

Safety & Handling

-

GHS Classification: Warning.

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

Storage: Hygroscopic. Store under inert atmosphere (Argon) at -20°C.

References

-

Chemical Source (ChemSrc). 1-Benzylpiperidine-2-carboxamide Properties and CAS 854377-11-0. Retrieved from

-

PubChem. Compound Summary: 1-Benzylpiperidine-4-carboxamide (Isomer Comparison). National Library of Medicine. Retrieved from

-

Cayman Chemical. N-benzylpipecolamide derivatives and Fentanyl Precursor Analysis. Retrieved from

-

Organic Syntheses. Preparation of N-Benzylpiperidine Derivatives. Org. Synth. Coll. Vol. 5, p. 904.[1] Retrieved from

-

European Journal of Medicinal Chemistry. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors. (2019). Retrieved from

Sources

N-Benzyl Pipecolamide Hydrochloride: Comprehensive Technical Guide on Molecular Properties, Synthesis, and Applications

As a highly functionalized heterocyclic building block, N-Benzylpiperidine-2-carboxamide hydrochloride (commonly referred to as N-benzyl pipecolamide hydrochloride) serves as a critical intermediate in advanced medicinal chemistry. Its structural architecture—a piperidine ring conjugated with a primary carboxamide and a lipophilic benzyl group—makes it an ideal scaffold for synthesizing complex bicyclic systems, fluoroquinolone antibiotics, and novel local anesthetics.

This whitepaper provides an in-depth physicochemical profile, mechanistically grounded synthetic protocols, and orthogonal analytical validation strategies designed for drug development professionals and synthetic chemists.

Molecular Profile & Physicochemical Data

Accurate molecular characterization is the foundation of reproducible synthetic chemistry. The hydrochloride salt form of N-benzyl pipecolamide is specifically utilized in pharmaceutical development to enhance aqueous solubility, prevent oxidative degradation of the secondary/tertiary amine, and facilitate high-purity crystallization .

Table 1: Quantitative Physicochemical Summary

| Parameter | Specification |

| Chemical Name | N-Benzylpiperidine-2-carboxamide hydrochloride |

| CAS Registry Number | 205993-54-0 |

| Molecular Formula (Salt) | C₁₃H₁₉ClN₂O |

| Molecular Formula (Base) | C₁₃H₁₈N₂O |

| Molecular Weight (Salt) | 254.76 g/mol |

| Molecular Weight (Base) | 218.30 g/mol |

| Exact Mass | 254.1186 Da |

| Physical State | White to off-white crystalline powder |

| Hydrogen Bond Donors / Acceptors | 3 / 2 |

| Storage Conditions | Sealed in a dry environment, room temperature |

Structural Elucidation & Mechanistic Chemistry

The structural logic behind utilizing the hydrochloride salt of N-benzyl pipecolamide lies in the basicity of the piperidine nitrogen. In its free base form (C₁₃H₁₈N₂O), the lone pair on the piperidine nitrogen is susceptible to air oxidation and can act as an unintended nucleophile in downstream reactions.

By converting the free base to a hydrochloride salt (C₁₃H₁₉ClN₂O), the nitrogen lone pair is protonated. This thermodynamic sink not only stabilizes the molecule but drastically alters its solubility profile, allowing for selective precipitation in non-polar organic solvents. This phase-separation principle is the core causality behind the high-yield isolation protocols used in industrial scale-ups .

Fig 1: Step-by-step synthetic workflow and salt formation logic.

Synthetic Methodologies & Experimental Protocols

The following protocols are designed as self-validating systems. Every reagent choice and environmental condition is optimized to drive the reaction thermodynamically while providing immediate visual or physical feedback of success.

Protocol A: Synthesis of N-Benzylpiperidine-2-carboxamide Free Base

-

Reagent Preparation: Suspend piperidine-2-carboxamide (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq) in HPLC-grade acetonitrile (MeCN).

-

Causality: MeCN is chosen as a polar aprotic solvent to accelerate the Sₙ2 substitution without solvating the nucleophile too tightly. K₂CO₃ acts as a heterogeneous mild base to scavenge the HCl generated during the reaction. This prevents the protonation of the starting amine, which would otherwise quench its nucleophilicity and halt the reaction.

-

-

Electrophile Addition: Add benzyl chloride (1.1 eq) dropwise at 0°C under continuous stirring.

-

Causality: Dropwise addition at low temperatures minimizes exothermic runaway and sterically suppresses di-alkylation or side reactions at the primary amide nitrogen (which is far less nucleophilic but can react under forcing thermal conditions).

-

-

Reflux & Monitoring: Heat the mixture to 70°C for 8 hours. Monitor conversion via TLC (DCM:MeOH 9:1).

-

Workup: Filter the inorganic salts (K₂CO₃ and KCl) and concentrate the filtrate in vacuo. Partition the residue between ethyl acetate and water. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate to yield the crude free base.

Protocol B: Hydrochloride Salt Formation & Isolation

-

Dissolution: Dissolve the crude free base in anhydrous diethyl ether.

-

Protonation: Bubble dry HCl gas (or add 2M HCl in diethyl ether) slowly into the solution until precipitation ceases.

-

Causality: Anhydrous conditions are critical. The presence of water could lead to amide hydrolysis under strongly acidic conditions. Furthermore, the low dielectric constant of ether ensures that the newly formed polar hydrochloride salt becomes immediately insoluble. This drives the precipitation thermodynamically via Le Chatelier's principle and excludes non-polar organic impurities from the crystal lattice.

-

-

Isolation: Filter the white crystalline precipitate under a nitrogen atmosphere, wash with cold anhydrous ether, and dry under high vacuum to yield the pure N-benzyl pipecolamide hydrochloride .

Analytical Validation Framework

To ensure scientific integrity, the synthesized compound must undergo orthogonal analytical validation. A self-validating protocol ensures that the structural identity, mass, and counterion presence are all independently confirmed.

-

Mass Spectrometry (LC-MS): Validates the intact free base mass. The expected molecular ion peak is m/z 219.1[M+H]⁺ , confirming the C₁₃H₁₈N₂O core.

-

Nuclear Magnetic Resonance (¹H-NMR): Validates structural connectivity. Look for the characteristic benzylic -CH₂- protons (typically an AB quartet or singlet around 3.5–4.0 ppm depending on the solvent and salt state) and the aromatic multiplet (7.2–7.4 ppm) integrating to 5 protons.

-

Argentometric Titration (AgNO₃ Test): Validates the salt form. Dissolving a small aliquot in dilute HNO₃ and adding aqueous AgNO₃ will yield a dense white precipitate of AgCl, confirming the presence of the hydrochloride counterion.

Fig 2: Orthogonal self-validating analytical framework.

Pharmacological & Chemical Applications

The utility of N-benzyl pipecolamide hydrochloride extends across multiple domains of drug discovery:

-

Local Anesthetic Scaffolds: The pipecolamide core is the defining pharmacophore of the "pipecoloxylidide" class of local anesthetics (e.g., bupivacaine, mepivacaine, ropivacaine). The substitution of a benzyl group significantly increases the lipophilicity of the molecule, enhancing its ability to partition across the neuronal lipid bilayer to access intracellular voltage-gated sodium (Nav) channels.

-

Fluoroquinolone Intermediates: Functionalized piperidines are frequently utilized as C7-substituents in fluoroquinolone antibiotics (such as Moxifloxacin analogs) to expand the spectrum of activity against Gram-positive bacteria and atypical pathogens.

-

Chiral Resolving Agents: When synthesized as a pure enantiomer (e.g., (R)- or (S)-N-benzylpiperidine-2-carboxamide), the compound can serve as a chiral auxiliary or resolving agent for racemic acidic APIs.

References

Comparative Technical Guide: N-Benzyl-2-piperidinecarboxamide vs. N-Benzyl-3-piperidinecarboxamide

[1]

Executive Summary & Nomenclature Disambiguation

N-Benzyl-2-piperidinecarboxamide (2-isomer) and N-benzyl-3-piperidinecarboxamide (3-isomer) are regioisomeric piperidine derivatives used as critical scaffolds in medicinal chemistry.[1][2] They serve as precursors for local anesthetics, anticonvulsants, and enzyme inhibitors (e.g., AChE and GABA transporters).[1]

Nomenclature Alert: The "N-Benzyl" Ambiguity

In technical literature, "N-benzyl" can refer to substitution at two distinct nitrogen atoms.[1][2] This guide addresses the Ring-Nitrogen (1-benzyl) substitution, as it represents the dominant class of pharmaceutical intermediates (e.g., precursors to mepivacaine/bupivacaine analogs and nipecotic acid derivatives).[1][2]

Structural & Conformational Analysis

The physicochemical behavior of these isomers is dictated by the spatial relationship between the bulky benzyl group on the ring nitrogen (

Steric & Electronic Effects

| Feature | 2-Isomer (Ortho-analogue) | 3-Isomer (Meta-analogue) |

| Steric Strain ( | High. The | Low. The |

| Basicity (Ring N) | Lower. The electron-withdrawing carbonyl group at | Higher. The inductive effect decays with distance; the ring nitrogen retains more basicity typical of tertiary amines. |

| Intramolecular H-Bonding | Possible. Potential for 5-membered H-bond interaction between Amide-NH and Ring-N (if deprotonated/free base).[1][2] | Unlikely. Geometry does not support stable intramolecular hydrogen bonding.[2] |

Visualization of Structural Logic

Caption: Structural causality linking regioisomerism to steric strain and basicity.

Synthetic Methodologies

Synthesis strategies differ primarily in the starting material availability and the reactivity of the carboxylic acid position.

Synthesis of 1-Benzylpiperidine-2-carboxamide (2-Isomer)

This route utilizes Pipecolic Acid (Piperidine-2-carboxylic acid).[1][2] Note that the 2-position is a chiral center; racemic synthesis is described below, but chiral resolution (using tartaric acid) is required for enantiopure forms.[1][2]

Protocol:

-

N-Benzylation:

-

Reagents: Pipecolic acid (1.0 eq), Benzyl chloride (1.1 eq),

(2.5 eq), Ethanol/Water (1:1).[2] -

Procedure: Reflux for 12 hours. The base neutralizes the HCl byproduct and keeps the acid deprotonated (carboxylate), which improves N-nucleophilicity.[1][2]

-

Purification: Acidify to pH 2, extract unreacted benzyl chloride, then adjust to pH 7 (isoelectric point) to precipitate N-benzylpipecolic acid.[1][2]

-

-

Amidation (Acid Chloride Method):

-

Reagents: N-Benzylpipecolic acid, Thionyl Chloride (

), Aqueous Ammonia ( -

Procedure: Convert acid to acid chloride using neat

(reflux, 2h). Evaporate excess -

Critical Note: The 2-isomer acid chloride is prone to self-catalyzed racemization via ketene intermediates.[1][2] Keep temperatures low (<0°C) during amidation.

-

Synthesis of 1-Benzylpiperidine-3-carboxamide (3-Isomer)

This route utilizes Nipecotic Acid (Piperidine-3-carboxylic acid).[1][2]

Protocol:

-

N-Benzylation:

-

Amidation (Mixed Anhydride Method):

-

Rationale: To avoid harsh conditions of

, use Isobutyl chloroformate. -

Reagents: N-Benzylnipecotic acid, Isobutyl chloroformate, N-Methylmorpholine (NMM), Ammonia (gas or dioxane solution).[1][2]

-

Procedure: Activate acid with chloroformate/NMM at -15°C in THF. Add ammonia source.[4]

-

Yield: Typically higher for the 3-isomer due to reduced steric shielding of the carbonyl carbon.[1][2]

-

Comparative Synthesis Workflow

Caption: Parallel synthesis tracks highlighting steric challenges in the 2-isomer pathway.

Biological Applications & Pharmacological Profiles

2-Isomer: The "Anesthetic Scaffold"

The 1-benzylpiperidine-2-carboxamide structure is a direct analog of the "caine" class of local anesthetics (e.g., Mepivacaine, Bupivacaine, Ropivacaine).[1][2]

-

Mechanism: Voltage-gated Sodium Channel (

) blockade.[2] -

SAR Insight: The amide nitrogen in local anesthetics is typically substituted with a 2,6-xylyl group (anilide), not a benzyl group.[1][2] However, the 1-benzyl derivative is often screened as a precursor or a metabolic probe.[1][2]

-

Chirality: The (S)-enantiomer (Levobupivacaine analog) typically exhibits reduced cardiotoxicity compared to the (R)-isomer [1].[1][2]

3-Isomer: The "GABAergic Scaffold"

The 3-carboxamide moiety mimics

-

Mechanism: Inhibition of GABA Transporters (GAT-1).[2]

-

Key Derivative: N-benzylnipecotic acid derivatives are classic GAT inhibitors.[2] The carboxamide variant is often a prodrug or a stable isostere of the acid.

-

Enzyme Inhibition: 1-Benzylpiperidine-3-carboxamides have been identified as substrates for specific amidases, used in the kinetic resolution to produce enantiopure nipecotic acid derivatives [2].[1][2]

Quantitative Comparison Table

| Property | 2-Isomer | 3-Isomer |

| LogP (Calc) | ~1.8 (More compact) | ~1.7 (More exposed polar surface) |

| pKa (Ring N) | ~7.8 - 8.2 | ~8.8 - 9.2 |

| Primary Target | GABA Transporters / AChE | |

| Metabolic Stability | Higher (Steric shielding of amide) | Lower (Accessible amide) |

Analytical Differentiation

Distinguishing these isomers in the lab is critical during synthesis optimization.

-

1H NMR Spectroscopy:

-

2-Isomer: The methine proton at

(alpha to amide and nitrogen) appears as a doublet of doublets (dd) or multiplet shifted downfield (~3.0 - 3.5 ppm) due to the anisotropy of the amide carbonyl.[1][2] -

3-Isomer: The methine proton at

is less deshielded and typically appears upfield relative to the 2-isomer's alpha-proton.[1][2]

-

-

Mass Spectrometry (Fragmentation):

References

-

Review of Local Anesthetics: Heavner, J. E. (2007). "Local anesthetics." Current Opinion in Anaesthesiology. Link

-

Amidase Kinetic Resolution: Yasohara, Y., et al. (2011). "Characterization of an enantioselective amidase from Cupriavidus sp. KNK-J915 and its application to the production of (R)-3-piperidinecarboxylic acid."[1][2][5] Applied Microbiology and Biotechnology. Link

-

Nipecotic Acid Derivatives: Krogsgaard-Larsen, P., et al. (1987). "GABA uptake inhibitors: synthesis and structure-activity relationships of new nipecotic acid derivatives." Journal of Medicinal Chemistry. Link

-

Synthesis of Pipecolic Acid Derivatives: Bailey, P. D., et al. (1998). "The synthesis of optically active pipecolic acid derivatives." Tetrahedron. Link[2]

Sources

- 1. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 2. lookchem.com [lookchem.com]

- 3. lookchem.com [lookchem.com]

- 4. N-benzyl-1-(4-fluorobenzyl)-N-(2-hydroxyethyl)-4-piperidinecarboxamide | Benchchem [benchchem.com]

- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

A Deep Dive into the Differential Solubility of N-Benzyl-2-piperidinecarboxamide: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the solubility of N-Benzyl-2-piperidinecarboxamide in two common laboratory solvents: water and ethanol. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core physicochemical principles governing the differential solubility of this compound. We will explore the molecular characteristics of N-Benzyl-2-piperidinecarboxamide, predict its behavior in polar protic solvents, and provide detailed experimental protocols for empirical validation.

Understanding the Molecular Architecture of N-Benzyl-2-piperidinecarboxamide

To comprehend the solubility of N-Benzyl-2-piperidinecarboxamide, we must first dissect its molecular structure. The molecule is comprised of three key functional regions:

-

A Piperidine Ring: A saturated heterocyclic amine, this ring contains a basic nitrogen atom capable of forming hydrogen bonds. The piperidine moiety itself is known to be highly soluble in water and most organic solvents.

-

A Benzyl Group: A large, non-polar aromatic ring attached to the nitrogen of the piperidine ring. This group is hydrophobic and will significantly influence the molecule's interaction with polar solvents.

-

A Carboxamide Group: Attached at the 2-position of the piperidine ring, this functional group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), contributing to its potential for interaction with protic solvents.

The interplay of these three components—the polar, hydrogen-bonding capable piperidine and carboxamide groups, and the non-polar, hydrophobic benzyl group—dictates the overall solubility profile of N-Benzyl-2-piperidinecarboxamide.

Theoretical Solubility Profile: A Tale of Two Solvents

The age-old principle of "like dissolves like" provides a foundational framework for predicting solubility. This principle is rooted in the nature and strength of intermolecular forces between the solute and the solvent.

Solubility in Water

Water is a highly polar, protic solvent characterized by its extensive hydrogen bonding network. For N-Benzyl-2-piperidinecarboxamide to dissolve in water, the energy released from the formation of solute-water interactions must overcome the energy required to break the solute-solute interactions in the crystal lattice and the solvent-solvent (water-water) hydrogen bonds.

-

Favorable Interactions: The nitrogen atom in the piperidine ring and the amide group can act as hydrogen bond acceptors, while the N-H of the amide group can act as a hydrogen bond donor, facilitating interactions with water molecules.

-

Unfavorable Interactions: The large, non-polar benzyl group is hydrophobic and disrupts the hydrogen-bonding network of water. This leads to a negative entropic effect as water molecules are forced to form a more ordered "cage-like" structure around the hydrophobic moiety.

Prediction: Due to the significant hydrophobic character of the benzyl group, N-Benzyl-2-piperidinecarboxamide is expected to have low to moderate solubility in water . While the polar groups will contribute to some degree of dissolution, the energetic cost of solvating the large non-polar region will likely limit its aqueous solubility.

Solubility in Ethanol

Ethanol (CH₃CH₂OH) is also a polar, protic solvent, but it is significantly less polar than water. Its structure includes a polar hydroxyl (-OH) group capable of hydrogen bonding and a non-polar ethyl (-CH₂CH₃) group.

-

Favorable Interactions: The hydroxyl group of ethanol can engage in hydrogen bonding with the piperidine nitrogen and the carboxamide group of N-Benzyl-2-piperidinecarboxamide, similar to water.

-

"Like Dissolves Like" in Action: The ethyl group of ethanol can interact favorably with the non-polar benzyl group of the solute via London dispersion forces. This interaction is more favorable than the interaction between the benzyl group and the highly structured water network.

Prediction: N-Benzyl-2-piperidinecarboxamide is expected to exhibit significantly higher solubility in ethanol compared to water . The dual nature of ethanol, with both polar and non-polar characteristics, allows it to effectively solvate both the polar and non-polar regions of the solute molecule. For instance, related compounds like (S)-Benzyl piperidine-2-carboxylate are noted to be soluble in organic solvents such as ethanol[1]. Similarly, N-Benzylbenzamide is described as having moderate solubility in ethanol while being less soluble in water[2].

Quantitative Solubility Determination: An Experimental Approach

While theoretical predictions provide a strong hypothesis, empirical determination of solubility is essential for accurate characterization. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the thermodynamic solubility of N-Benzyl-2-piperidinecarboxamide.

Materials:

-

N-Benzyl-2-piperidinecarboxamide (high purity)

-

Deionized water

-

Ethanol (anhydrous, high purity)

-

Scintillation vials or glass flasks with screw caps

-

Temperature-controlled shaker or orbital incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of N-Benzyl-2-piperidinecarboxamide to separate vials containing a known volume of water and ethanol, respectively. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Seal the vials tightly and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Centrifuge the vials to further pellet the undissolved solid.

-

-

Sample Collection and Filtration:

-

Carefully withdraw a known volume of the supernatant using a calibrated pipette.

-

Filter the collected supernatant through a chemically inert syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of N-Benzyl-2-piperidinecarboxamide of known concentrations in the respective solvent (water or ethanol).

-

Analyze the filtered saturated solutions and the standard solutions using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of N-Benzyl-2-piperidinecarboxamide in the saturated samples.

-

-

Data Reporting:

-

Express the solubility in units of mg/mL or moles/L (Molarity) at the specified temperature.

-

Diagram of the Shake-Flask Experimental Workflow:

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Expected Data and Discussion

Table 1: Predicted Solubility of N-Benzyl-2-piperidinecarboxamide at 25 °C

| Solvent | Predicted Solubility Range (mg/mL) | Rationale |

| Water | 1 - 10 | The polar piperidine and carboxamide groups allow for some aqueous solubility, but the large hydrophobic benzyl group significantly limits it. |

| Ethanol | > 50 | The combination of hydrogen bonding with the polar groups and van der Waals interactions with the non-polar benzyl group leads to high solubility. |

Discussion of Expected Results:

The anticipated results underscore the critical role of solvent polarity and the molecular structure of the solute in determining solubility. The significantly higher predicted solubility in ethanol highlights its utility as a solvent for compounds with both polar and non-polar characteristics. For drug development purposes, the low aqueous solubility of N-Benzyl-2-piperidinecarboxamide might present challenges for oral bioavailability. Strategies to enhance aqueous solubility, such as salt formation by protonating the basic piperidine nitrogen, could be explored.

Conclusion and Future Directions

This technical guide has provided a detailed theoretical and practical framework for understanding and determining the solubility of N-Benzyl-2-piperidinecarboxamide in water and ethanol. Based on its molecular structure, it is predicted to be sparingly soluble in water and highly soluble in ethanol. The provided shake-flask protocol offers a robust method for empirically verifying these predictions.

For researchers in drug development, a thorough understanding of solubility is paramount. Future work should focus on the experimental determination of the solubility of N-Benzyl-2-piperidinecarboxamide and the investigation of formulation strategies to enhance its aqueous solubility and improve its potential as a therapeutic agent.

References

Sources

Advanced Technical Guide: N-Substituted Pipecolic Acid Amide Derivatives

Executive Summary

Pipecolic acid (piperidine-2-carboxylic acid) is the six-membered ring homolog of proline, often referred to as "homoproline." In modern medicinal chemistry, N-substituted pipecolic acid amide derivatives represent a privileged scaffold. They serve as critical pharmacophores in local anesthetics (the "caine" family), immunosuppressants (FKBP12 ligands), and peptidomimetics designed to constrain peptide backbone conformation.

This guide provides a rigorous technical analysis of this scaffold, moving beyond basic synthesis to explore conformational dynamics, stereoelectronic effects, and industrial-scale manufacturing protocols. It is designed to support decision-making in lead optimization and process chemistry.

Structural & Conformational Dynamics

The "Homoproline" Effect

Unlike proline, which is rigidly constrained in a 5-membered ring, pipecolic acid possesses a 6-membered piperidine ring that adopts a chair conformation. This added flexibility, combined with the steric bulk of the N-substituent, creates unique conformational landscapes.

-

Lipophilicity: Pipecolic acid derivatives are generally more lipophilic than their proline counterparts, enhancing blood-brain barrier (BBB) permeability and membrane partition.

-

Turn Induction: While proline induces sharp

-turns, pipecolic acid tends to stabilize wider turn geometries, making it valuable for mimicking specific protein secondary structures.

Cis/Trans Amide Isomerism

The amide bond connecting the N-substituent to the piperidine nitrogen exhibits cis/trans isomerism (rotamers). This equilibrium is critical for biological activity, particularly for targets like FKBP12 which catalyze this rotation.

-

Steric Control: Substituents at the C6 position (adjacent to the nitrogen) can sterically clash with the N-acyl group, significantly shifting the equilibrium. For example, a tert-butyl group at C6 forces the amide almost exclusively into the cis conformation to avoid

strain. -

Energetic Barrier: The rotational barrier for pipecolyl amides is generally lower than that of prolyl amides, facilitating faster interconversion in solution unless constrained by bulky substituents.

Synthetic Methodologies

The synthesis of these derivatives generally follows three strategic disconnections: Chiral Pool manipulation , Asymmetric Synthesis , and N-Functionalization .

Strategy A: Chiral Pool (L-Lysine Route)

The most scalable route utilizes L-Lysine. Through deamination and cyclization, enantiopure (S)-pipecolic acid is generated. This is the preferred industrial route for generic local anesthetics.

Strategy B: Dynamic Kinetic Resolution (DKR)

For non-natural enantiomers or substituted derivatives, the method developed by Coldham et al. (2010) is the gold standard. It utilizes the lithiation of N-Boc-piperidine followed by electrophilic trapping in the presence of a chiral ligand.[1]

Strategy C: Reductive Amination & Amide Coupling

This is the standard medicinal chemistry workflow for generating libraries of N-substituted amides.

Workflow Diagram: Synthetic Pathways

Figure 1: Primary synthetic routes to N-substituted pipecolic acid amides, highlighting the Chiral Pool and DKR approaches.

Therapeutic Case Study: The "Caine" Family

The most commercially significant application of this scaffold is in local anesthetics. Mepivacaine, Bupivacaine, and Ropivacaine are all N-alkyl pipecolyl xylidines.

Structure-Activity Relationship (SAR)

The biological activity is governed by a precise balance of physicochemical properties:

| Feature | Function | Optimization Logic |

| Lipophilic Tail (Aromatic) | Penetrates nerve sheath | 2,6-dimethylphenyl (xylidine) provides steric protection against amide hydrolysis, extending half-life. |

| Intermediate Linker | Determines stability | Amide linkage (vs. Ester in Procaine) confers heat stability and reduces allergic potential (no PABA metabolite). |

| Hydrophilic Head (Pipecolyl) | Ion channel binding | The N-substituent modulates pKa and lipophilicity. |

| Chirality | Toxicity profile | (S)-enantiomers (e.g., Levobupivacaine, Ropivacaine) exhibit reduced cardiotoxicity compared to (R)-isomers. |

Mechanism of Action

These molecules bind to the intracellular surface of voltage-gated sodium channels (

Diagram: Local Anesthetic Pharmacophore & Mechanism

Figure 2: Pharmacophore dissection of pipecolyl anesthetics and their transport mechanism across the nerve membrane.

Experimental Protocols

Protocol 1: Synthesis of N-Methyl Pipecolic Acid (Reductive Amination)

This protocol utilizes a reductive amination strategy, avoiding the risk of over-alkylation associated with methyl iodide.

Reagents: (S)-Pipecolic acid (1.0 eq), Formaldehyde (37% aq., 3.0 eq), Formic acid (3.3 eq), Water.

-

Dissolution: Dissolve (S)-pipecolic acid in water (concentration ~1.5 M).

-

Addition: Add formaldehyde solution followed by formic acid dropwise.

-

Reflux: Heat the mixture to reflux (100°C) for 12–18 hours. The reaction proceeds via the Eschweiler-Clarke mechanism.

-

Workup: Concentrate the solution under reduced pressure to remove excess formaldehyde and formic acid.

-

Purification: Crystallize the residue from acetone/ethanol to yield N-methyl pipecolic acid as a white solid.

-

Validation: Check purity via 1H-NMR (D2O). Look for the N-Me singlet ~2.8 ppm.

-

Protocol 2: Amide Coupling (Acid Chloride Method)

Due to steric hindrance at the C2 position, standard coupling reagents (EDC/HOBt) can be sluggish. The acid chloride method is preferred for aniline derivatives.

Reagents: N-Substituted Pipecolic Acid (1.0 eq), Thionyl Chloride (SOCl2, 5.0 eq), 2,6-Dimethylaniline (1.1 eq), Triethylamine (2.0 eq), Toluene/DCM.

-

Activation: Suspend the N-substituted pipecolic acid hydrochloride in toluene. Add thionyl chloride and a catalytic amount of DMF. Heat to 60°C for 2 hours until gas evolution ceases.

-

Evaporation: Remove excess SOCl2 and solvent under vacuum to obtain the crude acid chloride (hygroscopic solid).

-

Coupling: Dissolve the acid chloride in dry DCM. Cool to 0°C.

-

Addition: Slowly add a solution of 2,6-dimethylaniline and triethylamine in DCM.

-

Reaction: Allow to warm to room temperature and stir for 4 hours.

-

Quench: Quench with water. Extract with DCM. Wash organic layer with 1M NaOH (to remove unreacted acid) and Brine.

-

Isolation: Dry over MgSO4 and concentrate. Recrystallize from EtOAc/Hexanes.

References

-

Swarbrick, M. E., et al. (1999). "Alkyl Substituent Effects on Pipecolyl Amide Isomer Equilibrium: Efficient Methodology for Synthesizing Enantiopure 6-Alkylpipecolic Acids." Journal of Organic Chemistry. Link

-

Coldham, I., et al. (2010). "Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine." Journal of the American Chemical Society. Link[4]

-

Suveges, N. S., et al. (2024). "Green continuous flow synthesis of local anesthetics: mepivacaine and ropivacaine." Green Chemistry. Link

-

Kadouri-Puchot, C., & Comesse, S. (2005).[4][5][6] "Recent advances in asymmetric synthesis of pipecolic acid and derivatives." Amino Acids.[7][8] Link

-

Westerhoff, O., et al. (2001).[8] "Synthesis of novel pipecolic acid derivatives. Part 2. Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridines." Journal of the Chemical Society, Perkin Transactions 1. Link

-

Butterworth, J. F., & Strichartz, G. R. (1990). "Molecular mechanisms of local anesthesia: a review." Anesthesiology. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. Local Anesthetics and Toxicity | Anesthesia Key [aneskey.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent advances in asymmetric synthesis of pipecolic acid and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 8. Synthesis of novel pipecolic acid derivatives. Part 2.1 Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Methodological & Application

High-Purity Synthesis of Ropivacaine HCl: From N-Benzyl Intermediate to Final API

Abstract & Strategic Overview

Ropivacaine ((S)-(-)-1-propyl-2',6'-pipecoloxylidide) is a long-acting amino-amide local anesthetic distinguished by its reduced cardiotoxicity and CNS toxicity compared to bupivacaine.[1] This superior safety profile is strictly linked to its pure (S)-enantiomeric form.[1]

This application note details the conversion of (S)-1-benzyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide (referred to herein as the N-benzyl intermediate) into clinical-grade Ropivacaine HCl. The synthesis addresses two critical chemical challenges:

-

Selective Debenzylation: Removing the N-benzyl protecting group without reducing the aromatic xylidine ring.[1]

-

Controlled N-Propylation: Introducing the propyl chain while suppressing quaternary ammonium salt formation (over-alkylation).[1]

Note on Nomenclature: While "N-benzyl-2-piperidinecarboxamide" can refer to a primary amide, in the context of Ropivacaine synthesis, it almost exclusively denotes the 2,6-xylidide derivative.[1] This protocol assumes the xylidide scaffold is already established.

Chemical Strategy & Pathway

The synthesis follows a "Deprotect-then-Alkylate" strategy.[1] The bulky 2,6-xylidine moiety provides steric shielding, which aids in selectivity but requires optimized conditions for the final alkylation.

Reaction Scheme

-

Hydrogenolysis: Catalytic cleavage of the benzyl group using Pd/C to yield (S)-pipecoloxylidide.[1]

-

Alkylation: Nucleophilic substitution with 1-bromopropane to form the Ropivacaine base.[1]

-

Salt Formation: Conversion to the hydrochloride monohydrate for bioavailability and stability.[1]

Figure 1: Synthetic pathway from N-benzyl protected precursor to Ropivacaine HCl.

Protocol 1: Catalytic Hydrogenolysis (Debenzylation)

Objective: Removal of the benzyl protecting group to expose the secondary amine. Critical Quality Attribute (CQA): Complete consumption of starting material to prevent "benzyl-Ropivacaine" impurity downstream.

Reagents & Equipment[2][3][4]

-

Substrate: (S)-1-benzyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide (100 g, 0.31 mol).

-

Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet (5 g dry wt equivalent).[1]

-

Solvent: Ethanol (Absolute) or Methanol (HPLC Grade).[1] Note: Acetic acid (5%) can be added to accelerate kinetics if the amine poisons the catalyst.

-

Equipment: High-pressure hydrogenation reactor (Parr or Buchi autoclave).

Step-by-Step Procedure

-

Loading: Charge the reactor with the N-benzyl intermediate (100 g) and Ethanol (600 mL). Stir to dissolve.

-

Catalyst Addition: Under an inert Nitrogen atmosphere, carefully add the Pd/C catalyst.[1] WARNING: Dry Pd/C is pyrophoric; ensure it is water-wet or added as a slurry.[1]

-

Hydrogenation:

-

Purge the reactor 3x with Nitrogen, then 3x with Hydrogen.

-

Pressurize to 3–5 bar (45–75 psi) .

-

Heat to 40–50°C and stir vigorously (800+ RPM) to overcome mass transfer limitations.

-

-

Monitoring: Reaction typically completes in 4–6 hours.[1] Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1) or HPLC.[1][2]

-

Work-up:

-

Cool to room temperature and vent H2. Purge with Nitrogen.[1][4]

-

Filter through a Celite pad to remove Pd/C. Wash the pad with Ethanol (100 mL).[1]

-

Concentrate the filtrate under reduced pressure to yield (S)-2',6'-pipecoloxylidide as a viscous oil or off-white solid.[1]

-

Yield Expectation: 95–98%.[1]

-

Protocol 2: Selective N-Propylation

Objective: Alkylation of the secondary amine with 1-bromopropane.[1] Scientific Insight: Direct alkylation is preferred over reductive amination (using propionaldehyde) for Ropivacaine due to the steric bulk of the xylidide group, which naturally limits over-alkylation to the quaternary ammonium salt. However, reaction temperature control is vital to minimize elimination side-products (propene).[1]

Reagents

-

Substrate: (S)-2',6'-pipecoloxylidide (from Step 1).[1][5][6][7][8]

-

Alkylating Agent: 1-Bromopropane (1.2 equivalents).[1]

-

Base: Potassium Carbonate (K2CO3), anhydrous, granular (2.0 equivalents).[1]

-

Solvent: Methyl Isobutyl Ketone (MIBK) or Acetone.[1] MIBK is preferred for industrial scalability due to higher boiling point and easier water separation.

-

Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) to generate the more reactive 1-iodopropane in situ (Finkelstein condition).

Step-by-Step Procedure

-

Dissolution: In a reactor equipped with a reflux condenser, dissolve the (S)-2',6'-pipecoloxylidide (approx. 70 g) in MIBK (350 mL).

-

Base Addition: Add K2CO3 (85 g) and KI (5 g). Stir to create a suspension.

-

Alkylation:

-

Add 1-Bromopropane (45 g, ~34 mL).

-

Heat the mixture to reflux (approx. 80–90°C) .

-

Maintain reflux for 12–16 hours.[1]

-

-

In-Process Control (IPC): Check HPLC for conversion.

-

Quench & Extraction:

-

Cool to 25°C. Add Water (400 mL) to dissolve inorganic salts (KBr, K2CO3).

-

Separate the phases. The product is in the upper organic (MIBK) layer.

-

Wash the organic layer with Water (2 x 100 mL) to remove residual base.[1]

-

-

Isolation:

-

Distill MIBK under vacuum to a low volume.

-

Crude Yield: ~85–90% Ropivacaine Base.[1]

-

Protocol 3: Hydrochlorination & Crystallization

Objective: Purification and conversion to the pharmaceutical salt form (Ropivacaine HCl Monohydrate).

-

Dissolution: Dissolve the crude base in Isopropanol (IPA) (5 volumes relative to crude weight) at 60°C.

-

Acidification: Slowly add Concentrated HCl (37%) or HCl in IPA (1.05 equivalents).

-

Crystallization:

-

Filtration: Filter the solid and wash with cold Acetone (to remove non-polar impurities).

-

Drying: Dry at 40°C under vacuum.

Analytical Specifications & Troubleshooting

Data Summary Table

| Parameter | Specification | Method |

| Appearance | White crystalline powder | Visual |

| Identification | Matches Reference Standard | IR / NMR |

| Assay (HPLC) | 99.5% - 100.5% | HPLC (C18 column) |

| Chiral Purity | > 99.5% (S)-enantiomer | Chiral HPLC |

| Impurity A | < 0.1% (2,6-xylidine) | HPLC |

| Impurity B | < 0.15% (Pipecoloxylidide) | HPLC |

Troubleshooting Guide

-

Slow Debenzylation: If H2 uptake stalls, the amine product may be poisoning the Pd surface. Solution: Add 1 equivalent of Acetic Acid to protonate the amine, preventing strong adsorption to the catalyst.

-

Low Yield in Alkylation: 1-Bromopropane is volatile (bp 71°C).[1] Solution: Ensure an efficient reflux condenser is used (coolant at <5°C) or use a sealed pressure vessel.[1]

-

Racemization: Ropivacaine is stable, but extreme pH (>12) at high temperatures can cause racemization at the alpha-carbon.[1] Solution: Avoid prolonged heating with strong alkali; use K2CO3 (mild base) rather than NaOH/KOH.[1]

Process Workflow Diagram

Figure 2: Process flow diagram for the industrial-scale synthesis of Ropivacaine HCl.[1]

References

-

AstraZeneca AB. (1996).[1][9] Process for the preparation of (S)-ropivacaine hydrochloride monohydrate.[1][6][8][10] World Intellectual Property Organization.[1] WO1996036606A1.[1] Link

-

Federsel, H. J., et al. (1987).[1][11] Synthesis of the local anesthetic N-(2,6-dimethylphenyl)-1-propyl-2-piperidinecarboxamide (Ropivacaine).[1][11][12]Acta Chemica Scandinavica, B41, 757-761.[1] Link

-

BenchChem. (2025).[1][2] Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection.[1][13]Link[1]

-

Shibasaki, M., et al. (1988).[1][14][15] A general procedure for the catalytic hydrogenolysis of N-benzylamines under extremely mild conditions.[1][2][14][15]Heterocycles, 27(5), 1167-1168.[1] Link[1][14]

-

Fresenius Kabi. (2024).[1] Ropivacaine Hydrochloride Data Sheet.[1]Link[1]

Sources

- 1. Ropivacaine - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fresenius-kabi.com [fresenius-kabi.com]

- 4. Synthesis and Application of Ropivacaine_Chemicalbook [chemicalbook.com]

- 5. WO2009089841A1 - Process for the preparation of (s)-1-alkyl-2',6'-pipecoloxylidide compound - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. EP2234974B1 - Process for the preparation of (s)-1-alkyl-2',6'-pipecoloxylidide compound - Google Patents [patents.google.com]

- 8. Process For The Preparation Of (S) Ropivacaine Hydrochloride [quickcompany.in]

- 9. Ropivacaine: a pharmacological review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. WO2009044404A1 - Process for the preparation of (s)-ropivacaine hydrochloride monohydrate - Google Patents [patents.google.com]

- 11. newdrugapprovals.org [newdrugapprovals.org]

- 12. Ropivacaine synthesis - chemicalbook [chemicalbook.com]

- 13. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

- 15. A General Procedure for the Catalytic Hydrogenolysis of N-Benzylamines under Extremely Mild Conditions [chooser.crossref.org]

Application Note & Protocol: A Guide to the Debenzylation of N-benzyl-2-piperidinecarboxamide

This document provides a comprehensive guide for the debenzylation of N-benzyl-2-piperidinecarboxamide, a critical transformation in the synthesis of various pharmaceutical agents. The benzyl (Bn) group serves as a robust protecting group for the piperidine nitrogen, stable to a wide range of reaction conditions.[1] Its efficient and clean removal is paramount in the later stages of synthetic routes. This guide will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and address crucial safety considerations for this chemical process.

The primary focus of this application note will be on catalytic hydrogenation and catalytic transfer hydrogenation, which are the most prevalent and effective methods for N-debenzylation due to their mild conditions and clean byproducts.[2]

Mechanistic Rationale: The "Why" Behind the "How"

The debenzylation of N-benzyl-2-piperidinecarboxamide via catalytic hydrogenation relies on the cleavage of the C-N bond at the benzylic position. This process is facilitated by a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).[2]

The generally accepted mechanism involves the following key steps:[2]

-

Adsorption: Both the N-benzyl-2-piperidinecarboxamide substrate and molecular hydrogen (or a hydrogen donor) adsorb onto the surface of the palladium catalyst.

-

Hydrogen Activation: Molecular hydrogen undergoes dissociative chemisorption on the palladium surface, forming highly reactive palladium hydride species.

-

C-N Bond Cleavage: The activated hydrogen species on the catalyst surface attack the benzylic C-N bond of the adsorbed substrate.

-

Product Formation and Desorption: This concerted step leads to the formation of the debenzylated product, 2-piperidinecarboxamide, and toluene. These products then desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.

The efficiency of this process is influenced by several factors, including the choice of catalyst, solvent, hydrogen source, temperature, and pressure.[3]

Visualizing the Debenzylation Workflow

The following diagram outlines the general experimental workflow for the debenzylation of N-benzyl-2-piperidinecarboxamide.

Caption: General experimental workflow for catalytic debenzylation.

Experimental Protocols

Two primary, reliable methods for the debenzylation of N-benzyl-2-piperidinecarboxamide are presented below. The choice between them often depends on the available equipment and the scale of the reaction.

This classic method utilizes hydrogen gas and is highly effective, particularly for larger-scale reactions where precise control over hydrogen pressure is beneficial.

Materials:

-

N-benzyl-2-piperidinecarboxamide

-

10% Palladium on carbon (Pd/C), 50% wet (Caution: pyrophoric when dry)[4]

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

-

Celite® or a similar filter aid

Equipment:

-

Round-bottom flask or a high-pressure hydrogenation reactor[5]

-

Magnetic stirrer and stir bar

-

Hydrogen balloon or a connection to a hydrogen gas cylinder with a regulator[6]

-

Vacuum/Nitrogen manifold

-

Filtration apparatus (e.g., Büchner funnel)

Step-by-Step Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve N-benzyl-2-piperidinecarboxamide (1.0 mmol) in methanol or ethanol (15-20 mL).[2]

-

Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (10-20 mol% Pd).[2] It is crucial to handle the catalyst in a wet state to prevent ignition.[7]

-

Inerting the Atmosphere: Seal the reaction vessel and purge the system by evacuating and backfilling with nitrogen three times to remove all oxygen.[4]

-

Introducing Hydrogen: Evacuate the nitrogen and introduce hydrogen gas. For a laboratory scale, this can be achieved by attaching a balloon filled with hydrogen.[8] For larger scales or more stubborn reactions, a pressurized reactor is recommended.[9]

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[10]

-

Reaction Work-up: Once the reaction is complete, carefully purge the reaction vessel with nitrogen to remove all hydrogen gas.[7]

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Crucially, the Celite® pad must be kept wet with the solvent during filtration to prevent the pyrophoric catalyst from igniting upon contact with air. [4][7] Wash the filter cake with additional solvent (methanol or ethanol) to ensure complete recovery of the product.

-

Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude 2-piperidinecarboxamide. The product can be further purified by column chromatography or recrystallization if necessary.

Visualizing the Catalytic Cycle

The following diagram illustrates the key steps in the catalytic cycle of debenzylation on a palladium surface.

Caption: Simplified catalytic cycle of debenzylation.

This method is an excellent alternative to using hydrogen gas, as it employs a solid hydrogen donor, making it more convenient for laboratories not equipped for handling pressurized gases.[11] Ammonium formate decomposes in situ to produce hydrogen, carbon dioxide, and ammonia.

Materials:

-

N-benzyl-2-piperidinecarboxamide

-

10% Palladium on carbon (Pd/C), 50% wet

-

Ammonium formate (HCOONH₄)

-

Methanol (anhydrous is preferred)

-

Nitrogen gas (N₂)

-

Celite®

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Filtration apparatus

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask, add N-benzyl-2-piperidinecarboxamide (1.0 mmol) and 10% Pd/C (an amount equal in weight to the substrate is often effective).[11] Suspend these in anhydrous methanol (15-20 mL).

-

Hydrogen Donor Addition: While stirring, add anhydrous ammonium formate (5.0 mmol, 5 equivalents) in one portion.[11]

-

Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction is typically rapid, often completing within 10-30 minutes.[11] Monitor the reaction progress by TLC.

-

Reaction Work-up and Catalyst Removal: After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, ensuring the pad remains wet throughout the filtration.[11] Wash the Celite® pad with additional methanol.

-

Isolation: Combine the filtrates and concentrate under reduced pressure. The resulting residue contains the desired product and excess ammonium formate salts. The product can be isolated by taking up the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washing with water to remove the salts. The organic layer is then dried and concentrated to afford the 2-piperidinecarboxamide.

Data Summary and Comparison

| Parameter | Protocol 1: Hydrogenolysis | Protocol 2: Catalytic Transfer Hydrogenation |

| Hydrogen Source | Hydrogen Gas (H₂) | Ammonium Formate (HCOONH₄) |

| Pressure | Atmospheric to elevated pressure | Atmospheric |

| Temperature | Room Temperature to mild heating | Reflux (typically ~65°C in Methanol) |

| Typical Reaction Time | Hours to overnight | 10 - 30 minutes |

| Key Advantages | Scalable, precise control over hydrogen | Rapid, avoids pressurized H₂, simple setup |

| Key Disadvantages | Requires handling of flammable H₂ gas | Requires heating, potential for salt byproducts |

Safety and Troubleshooting

Safety is paramount when performing catalytic hydrogenation.

-

Hydrogen Flammability: Hydrogen gas is extremely flammable and can form explosive mixtures with air.[7] All hydrogenation reactions should be conducted in a well-ventilated fume hood, and sources of ignition must be eliminated.[9]

-

Pyrophoric Catalyst: Palladium on carbon, especially after use and when dry, is pyrophoric and can ignite solvents upon exposure to air.[4] Always handle the catalyst in a wet state and never allow the filter cake to dry out during work-up.[7] Quench the used catalyst with water before disposal.[4]

-

Pressure Equipment: When using a high-pressure reactor, ensure it is properly rated and maintained.[5] Always perform a leak test with an inert gas like nitrogen before introducing hydrogen.[5]

Troubleshooting Common Issues:

-

Slow or Incomplete Reaction:

-

Cause: Inactive catalyst, poor stirring, insufficient hydrogen.

-

Solution: Use fresh, high-quality catalyst. Ensure vigorous stirring to maintain the catalyst in suspension. If using a hydrogen balloon, ensure it remains inflated. For CTH, ensure the ammonium formate is anhydrous.

-

-

Side Reactions:

-

Cause: Over-reduction of other functional groups.

-

Solution: Pearlman's catalyst (Pd(OH)₂/C) can sometimes be more selective and less prone to over-reduction.[10] Careful monitoring of the reaction is crucial to stop it once the starting material is consumed.

-

Conclusion

The debenzylation of N-benzyl-2-piperidinecarboxamide is a well-established and reliable transformation. Both standard hydrogenolysis and catalytic transfer hydrogenation offer efficient and clean routes to the desired product. The choice of method will depend on the specific laboratory setup and scale of the reaction. By understanding the underlying mechanism and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and successfully perform this critical deprotection step.

References

- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).

- Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11).

- Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate.

-

HYDROGENATION | FACT SHEET. (2023, July 15). Stanford Environmental Health & Safety. Retrieved from [Link]

- Hydrogenation SOP. (n.d.).

- Mori, K., et al. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters.

- Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection. (2025). BenchChem.

- Safety Guidelines for Hydrogenation Reactions. (2012, March 6). University of Pittsburgh.

- Grayson, E. J., & Davis, B. G. (2005). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Organic Letters.

- Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. (2025, August 10).

- Technical Support Center: N-Debenzylation of Piperidine Intermedi

- NaBH4, CH3CO2H, Pd/C as a reagent system to hydrogenate activated alkenes without O-or N-debenzyl

- A SIMPLE AND CONVENIENT PROTOCOL FOR THE SELECTIVE MONO DEBENZYLATION OF DIBENZYLAMINES USING 10% Pd/C AND HCOONH4. (n.d.).

- Optimization of reaction conditions for catalytic transfer hydrogenation of cinnamic acid. (n.d.).

- An efficient method for the N-debenzylation of aromatic heterocycles. (n.d.).

- Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. (n.d.). PMC.

- Debenzylation Reactions with Pd(0)

- Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. (n.d.).

- Debenzylation of Tertiary Benzylamines with Ethyl Chloroform

- Controlling Temperature, Pressure & Catalysts for Perfect Hydrogen

- Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Compar

- Help with debenzylation of N-Benzyl. (2014, May 8). Sciencemadness.org.

- N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. (2015, November 23). Journal of Medicinal Chemistry.

- Efficacy of different catalysts for debenzylation of protected sugars. (2025). BenchChem.

- A SIMPLE AND CONVENIENT PROTOCOL FOR THE SELECTIVE MONO DEBENZYLATION OF DIBENZYLAMINES USING 10% Pd/C AND HCOONH4. (n.d.).

- Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium C

- How to Optimize Performance in Alkene Hydrogenation C

- Hydrogen Sources in Catalytic Transfer Hydrogenation. (2023, November 14). Encyclopedia.pub.

- N-Benzyl-r-2,c-6-diphenylpiperidines. (n.d.). SSRN.

- Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (2025, May 4). DTIC.

- Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide. (n.d.).

Sources

- 1. ijcr.info [ijcr.info]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. njhjchem.com [njhjchem.com]

- 6. safety.pitt.edu [safety.pitt.edu]

- 7. ehs.stanford.edu [ehs.stanford.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]

- 10. benchchem.com [benchchem.com]

- 11. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]

Introduction: The Imperative of Chirality in Piperidine Scaffolds

An in-depth guide to the diastereomeric salt crystallization of racemic N-benzyl-2-piperidinecarboxamide, offering a detailed protocol, analytical verification methods, and expert insights for researchers in drug development and organic synthesis.

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals. N-benzyl-2-piperidinecarboxamide and its derivatives are important chiral building blocks whose enantiomers can exhibit significantly different pharmacological and toxicological profiles. Consequently, the ability to efficiently resolve the racemic mixture into its constituent enantiomers is a critical step in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

This application note provides a comprehensive guide to the chiral resolution of racemic N-benzyl-2-piperidinecarboxamide via the classical and industrially scalable method of diastereomeric salt crystallization.[1][2][3] This technique leverages the formation of diastereomers with distinct physical properties, allowing for their separation through fractional crystallization.[4][5] We will detail a robust protocol using a chiral acid as the resolving agent, outline the analytical methods for verifying enantiomeric purity, and provide expert commentary on the causality behind key procedural steps.

Principle of the Method: Converting Enantiomers to Separable Diastereomers

Enantiomers, being non-superimposable mirror images, possess identical physicochemical properties (e.g., solubility, melting point) in an achiral environment, making their direct separation challenging.[5] The principle of diastereomeric salt crystallization is to convert this inseparable pair of enantiomers into a pair of diastereomers, which have different physical properties.[1][6]

This is achieved by reacting the racemic basic amine, (R/S)-N-benzyl-2-piperidinecarboxamide, with a single enantiomer of a chiral acid (the resolving agent). This acid-base reaction forms two diastereomeric salts:

-

[(R)-Amide • (R)-Acid]

-

[(S)-Amide • (R)-Acid]

These diastereomeric salts are not mirror images of each other and thus exhibit different spatial arrangements and intermolecular interactions. This fundamental difference translates into divergent physical properties, most critically, different solubilities in a given solvent system.[7] By carefully selecting the solvent and controlling crystallization conditions (e.g., temperature, cooling rate), the less soluble diastereomeric salt will preferentially crystallize from the solution, allowing for its isolation by standard filtration.[6][8] The enantiomerically enriched amide can then be liberated from the isolated salt by treatment with a base.

Experimental Workflow for Chiral Resolution

The overall process involves three main stages: formation and isolation of the diastereomeric salt, liberation of the free amide, and recovery of the resolving agent.

Figure 1: General workflow for the chiral resolution of N-benzyl-2-piperidinecarboxamide.

Materials and Protocols

Materials and Equipment

| Reagents & Materials | Equipment |

| Racemic N-benzyl-2-piperidinecarboxamide | Magnetic stirrer with heating |

| (R)-(-)-Mandelic Acid (or other suitable chiral acid) | Round-bottom flasks |

| Methanol (or other suitable solvent) | Reflux condenser |

| Diethyl ether (or Dichloromethane) | Büchner funnel and vacuum flask |

| 1 M Sodium Hydroxide (NaOH) solution | Separatory funnel |

| 1 M Hydrochloric Acid (HCl) solution | Rotary evaporator |

| Anhydrous Sodium Sulfate (Na₂SO₄) | pH paper or pH meter |

| Deionized Water | Analytical balance |

| Chiral HPLC column (e.g., Polysaccharide-based) | High-Performance Liquid Chromatography (HPLC) system |

Protocol 1: Diastereomeric Salt Formation and Crystallization

This protocol details the formation of diastereomeric salts and the isolation of the less soluble salt through fractional crystallization. The choice of solvent is critical and may require screening to find the optimal conditions for separation.[9][10]

-

Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of racemic N-benzyl-2-piperidinecarboxamide in a minimal amount of heated methanol. Causality: Using a minimal amount of solvent ensures the solution becomes supersaturated upon cooling, which is the driving force for crystallization.[8]

-

Add Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 equivalents of (R)-(-)-Mandelic Acid in the same heated solvent. Slowly add the acid solution to the amide solution with continuous stirring. Expert Insight: The stoichiometry of the resolving agent can be critical. Using 0.5 equivalents can sometimes lead to a higher optical purity in the first crop of crystals. However, starting with 1.0 equivalent is also a common practice.[2][11]

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature without disturbance. Rapid cooling can lead to the co-precipitation of both diastereomeric salts, reducing the purity of the isolated product.[9]

-

Induce Further Crystallization: For further crystallization, the flask can be placed in an ice bath or a refrigerator (e.g., 4 °C) for several hours or overnight. If crystallization is slow to initiate, seeding with a small crystal of the desired diastereomeric salt can be beneficial.[6]

-

Isolate Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.

-

Wash: Wash the crystals with a small amount of cold crystallization solvent to remove the adhering mother liquor, which contains the more soluble diastereomer.[1]

-

Drying: Dry the collected crystals under vacuum to a constant weight. At this point, a small sample can be taken to determine the diastereomeric purity if an analytical method is available.

Protocol 2: Liberation of the Enantiomerically Enriched Amide